1-Methyl-4-(1-methylbutyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(1-methylbutyl)cyclohexane is an organic compound with the molecular formula C12H24 and a molecular weight of 168.3190 g/mol . It is a derivative of cyclohexane, characterized by the presence of a methyl group and a 1-methylbutyl group attached to the cyclohexane ring. This compound is also known by its CAS Registry Number 54411-00-6 .
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(1-methylbutyl)cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial production methods may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-Methyl-4-(1-methylbutyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions can reduce this compound to form more saturated hydrocarbons using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with Pd/C and H2 would produce more saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(1-methylbutyl)cyclohexane has various applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be studied for their biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(1-methylbutyl)cyclohexane depends on its specific application. In biological systems, it may interact with cellular membranes or specific enzymes, altering their function. For example, it could inhibit enzyme activity by binding to the active site or modulate membrane fluidity, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(1-methylbutyl)cyclohexane can be compared with other similar compounds such as:
1-Methyl-4-(1-methylethyl)cyclohexane: This compound has a similar structure but with a different alkyl group, leading to variations in physical and chemical properties.
1-Ethyl-4-methylcyclohexane: Another similar compound with an ethyl group instead of a 1-methylbutyl group, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
54411-00-6 |
---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
1-methyl-4-pentan-2-ylcyclohexane |
InChI |
InChI=1S/C12H24/c1-4-5-11(3)12-8-6-10(2)7-9-12/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
HAYJDNGTQSBRDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C1CCC(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.